![molecular formula C19H20N6OS B245905 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)
3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the modulation of various signaling pathways in the body. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been found to modulate the levels of various cytokines and growth factors in the body, which are involved in the regulation of the immune response and cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its ability to modulate various signaling pathways in the body, making it a versatile tool for studying the mechanisms of various diseases. Additionally, the synthesis of this compound is relatively straightforward, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety profile.
Direcciones Futuras
There are several future directions for the research of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Furthermore, the potential use of this compound as a tool for studying the mechanisms of various diseases should be explored, as it has been found to modulate various signaling pathways in the body. Finally, the potential for the development of new synthetic methods for the preparation of this compound should be investigated, as this could lead to more efficient and cost-effective production methods.
Métodos De Síntesis
The synthesis of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that includes the reaction of various reagents under specific conditions. Several methods have been reported for the synthesis of this compound, including the use of microwave irradiation and solvent-free conditions.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for the development of new drugs.
Propiedades
Fórmula molecular |
C19H20N6OS |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H20N6OS/c1-12(2)10-14-11-16(21-20-14)18-22-23-19-25(18)24-17(27-19)9-6-13-4-7-15(26-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,21)/b9-6+ |
Clave InChI |
KRBRGNBRZLUWGX-RMKNXTFCSA-N |
SMILES isomérico |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)OC |
SMILES |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)OC |
SMILES canónico |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




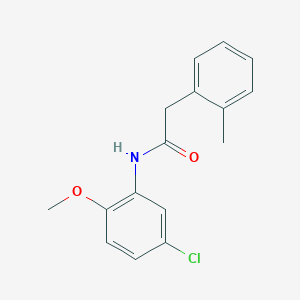

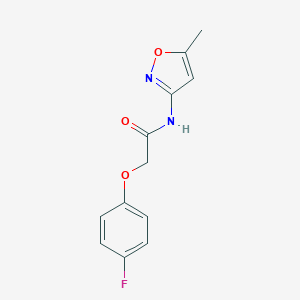
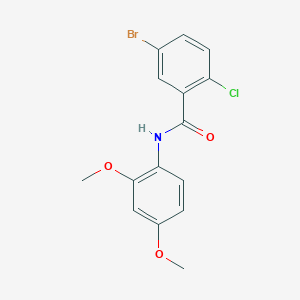
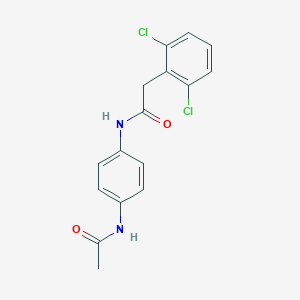
![4-[(2-furylmethyl)amino]-2H-chromen-2-one](/img/structure/B245839.png)

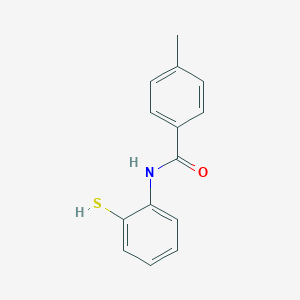

![(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245855.png)
![(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245857.png)
![(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245858.png)
![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)